molecular formula C19H23N3O3S B4968128 N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide

N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide

Cat. No. B4968128
M. Wt: 373.5 g/mol
InChI Key: FZAJNKDAEGCOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mechanism of Action

N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide is a selective inhibitor of BTK, which plays a critical role in the B-cell receptor signaling pathway. BTK is activated upon binding of the B-cell receptor to its antigen, leading to downstream signaling events that result in B-cell activation and proliferation. Inhibition of BTK by this compound blocks this signaling pathway, leading to decreased B-cell activation and proliferation, and ultimately, decreased production of autoantibodies and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK in vitro and in vivo, leading to decreased B-cell activation and proliferation, and decreased production of autoantibodies and pro-inflammatory cytokines. In preclinical studies, this compound has shown efficacy in various disease models, including CLL, MCL, DLBCL, rheumatoid arthritis, and lupus. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability, and a long half-life, which makes it an attractive candidate for clinical development.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide has several advantages as a tool compound for research in B-cell biology and related diseases. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various disease models. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations as a tool compound. It is a small molecule inhibitor, which may have off-target effects and may not fully recapitulate the effects of genetic knockout or knockdown of BTK. In addition, this compound is a proprietary compound, which may limit its availability and use in academic research.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide and related BTK inhibitors. One area of focus is the development of combination therapies with other targeted agents, such as PI3K inhibitors, to enhance the efficacy of BTK inhibition in cancer and autoimmune diseases. Another area of focus is the development of biomarkers to predict response to BTK inhibitors, which may help to identify patients who are most likely to benefit from treatment. Additionally, there is ongoing research on the role of BTK in other cell types and signaling pathways, which may lead to the development of new therapeutic targets and strategies.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 3-(4-aminopiperidin-1-yl)-1-(thiazol-4-yl)propan-1-one, which is obtained through a series of reactions involving condensation, reduction, and cyclization. The final step involves the coupling of 3-(4-aminopiperidin-1-yl)-1-(thiazol-4-yl)propan-1-one with 3-methoxybenzoyl chloride to yield this compound.

Scientific Research Applications

N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In cancer, BTK inhibitors such as this compound have shown promising results in preclinical studies and clinical trials for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also shown efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and autoantibody production. In addition, this compound has been investigated for its potential use in inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD), by targeting B-cell-mediated inflammation.

properties

IUPAC Name

N-(3-methoxyphenyl)-3-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-25-16-4-2-3-15(11-16)21-18(23)6-5-14-7-9-22(10-8-14)19(24)17-12-26-13-20-17/h2-4,11-14H,5-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAJNKDAEGCOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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